4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one
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Overview
Description
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one is a complex organic compound belonging to the quinolone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one involves multiple steps. One common method includes the condensation of 4-hydroxy-6-methyl-2-oxo-1H-quinoline-3-carbaldehyde with 4-hydroxy-6-methyl-2-oxo-1H-quinoline-3-methanol under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Another quinoline derivative with similar biological activities.
4-hydroxyquinoline: Known for its antimicrobial properties.
6-methylquinoline: Exhibits various pharmacological effects.
Uniqueness
The presence of multiple hydroxyl and methyl groups also contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C21H18N2O4 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H18N2O4/c1-10-3-5-16-12(7-10)18(24)14(20(26)22-16)9-15-19(25)13-8-11(2)4-6-17(13)23-21(15)27/h3-8H,9H2,1-2H3,(H2,22,24,26)(H2,23,25,27) |
InChI Key |
IWENJXLLHPNZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=C(C4=C(C=CC(=C4)C)NC3=O)O |
Origin of Product |
United States |
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